molecular formula C11H13BrO2 B13063048 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one

Cat. No.: B13063048
M. Wt: 257.12 g/mol
InChI Key: KFVMNGJBUJEQKX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one typically involves the bromination of 2-hydroxy-5-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of bromine or a brominating agent, a catalyst such as aluminum chloride, and an appropriate solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methylphenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-2-hydroxyphenyl)-2-methylpropan-1-one
  • 1-(3-Bromo-2-hydroxy-5-ethylphenyl)-2-methylpropan-1-one
  • 1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-ethylpropan-1-one

Uniqueness

1-(3-Bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-2-hydroxy-5-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H13BrO2/c1-6(2)10(13)8-4-7(3)5-9(12)11(8)14/h4-6,14H,1-3H3

InChI Key

KFVMNGJBUJEQKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(=O)C(C)C

Origin of Product

United States

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